N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide
CAS No.:
Cat. No.: VC20055031
Molecular Formula: C17H18BrNO4S
Molecular Weight: 412.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18BrNO4S |
|---|---|
| Molecular Weight | 412.3 g/mol |
| IUPAC Name | N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide |
| Standard InChI | InChI=1S/C17H18BrNO4S/c1-12-4-2-3-5-15(12)17(20)19(10-14-6-7-16(18)23-14)13-8-9-24(21,22)11-13/h2-7,13H,8-11H2,1H3 |
| Standard InChI Key | TYQGDKSSQJEECJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3 |
Introduction
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide is a complex organic molecule that integrates multiple functional groups, including a brominated furan ring, a dioxidotetrahydrothiophene moiety, and a benzamide backbone. This compound is classified as a heterocyclic organic compound due to the presence of heteroatoms such as sulfur, oxygen, and nitrogen within its structure. It falls under the category of benzamides, which are known for their broad range of biological activities.
The compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and chemical reactivity. Its applications include drug development and use as a building block in advanced organic synthesis.
Key Functional Groups
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Brominated Furan Ring: Provides aromaticity and reactivity for electrophilic substitution.
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Dioxidotetrahydrothiophene Moiety: Enhances the compound's electron density and contributes to its potential biological activity.
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Benzamide Backbone: A common structural motif in pharmaceuticals with diverse biological properties.
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C15H14BrNO4S |
| Molecular Weight | ~396.25 g/mol |
| Functional Groups | Bromine, amide, furan, thiophene |
Synthesis Pathways
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide typically involves multi-step organic reactions. Below is an overview of the synthetic process:
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Bromination of Furan:
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Starting with furan, bromination is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
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This step introduces the bromine atom at the 5-position of the furan ring.
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Formation of Dioxidotetrahydrothiophene:
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Oxidation of tetrahydrothiophene using oxidizing agents like potassium permanganate or hydrogen peroxide yields the dioxidotetrahydrothiophene moiety.
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Amide Coupling Reaction:
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The final step involves coupling the bromofuran derivative with 2-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide bond.
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Reaction Conditions
| Step | Reagents/Catalysts | Conditions |
|---|---|---|
| Bromination | Bromine or NBS | Room temperature |
| Oxidation | Potassium permanganate | Acidic medium |
| Amide Coupling | Benzoyl chloride + Base | Solvent: Dichloromethane (DCM) |
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development:
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Anti-inflammatory Activity: Benzamides are known to exhibit anti-inflammatory properties.
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Anticancer Potential: The presence of heterocyclic structures like thiophene and furan enhances its interaction with biological targets.
Organic Synthesis
This compound can serve as an intermediate for synthesizing more complex molecules due to its functional diversity.
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